Maridomycin II

Description

This compound has been reported in Streptomyces hygroscopicus with data available.

Structure

2D Structure

Properties

CAS No. |

35908-45-3 |

|---|---|

Molecular Formula |

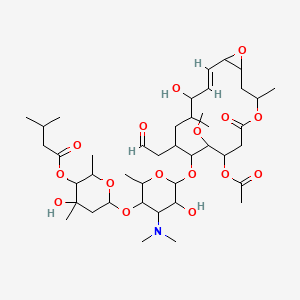

C42H69NO16 |

Molecular Weight |

844.0 g/mol |

IUPAC Name |

[6-[6-[[(14E)-7-acetyloxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |

InChI |

InChI=1S/C42H69NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27-31,34-41,46,49-50H,14,16-20H2,1-11H3/b13-12+ |

InChI Key |

WCTOMQRJHZLNHJ-OUKQBFOZSA-N |

Isomeric SMILES |

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)/C=C/C1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |

Canonical SMILES |

CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

Maridomycin II: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Maridomycin II, a 16-membered macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. This document details the original fermentation and purification protocols, analytical characterization data, and the putative biosynthetic pathway, offering a valuable resource for researchers in natural product discovery and antibiotic development.

Discovery and Initial Characterization

Maridomycin was first reported in the early 1970s as a new macrolide antibiotic complex isolated from the culture broth of Streptomyces hygroscopicus strain No. B-5050.[1] This strain was isolated from a soil sample collected in Japan. The maridomycin complex was found to be composed of several related compounds, designated Maridomycin I, II, III, IV, V, and VI.[1] this compound is one of the major components of this complex. The maridomycins exhibit strong in vitro activity against Gram-positive bacteria.[1]

Initial characterization of the maridomycin components revealed that they share the same 16-membered lactone core, known as plagatenolide. The different maridomycin congeners are distinguished by the acylation of the mycarose sugar moiety. In this compound, the mycarose is acylated with a propionyl group at the 4"-position.[2][3]

Experimental Protocols

The following sections detail the experimental procedures for the production, isolation, and purification of this compound based on the original discovery literature.

Fermentation of Streptomyces hygroscopicus No. B-5050

This protocol describes the submerged fermentation process for the production of the maridomycin complex.

2.1.1 Culture Media and Conditions

| Parameter | Seed Culture | Production Culture |

| Medium Composition | Glucose (1.0%), Peptone (1.0%), Meat Extract (0.5%), NaCl (0.25%), Dry Yeast (0.1%) | Glucose (4.0%), Soluble Starch (2.0%), Soybean Meal (3.0%), Dry Yeast (0.5%), NaCl (0.2%), K2HPO4 (0.1%), MgSO4·7H2O (0.05%), CaCO3 (0.3%) |

| pH | 7.0 | 7.0 |

| Temperature | 28°C | 28°C |

| Agitation | 200 rpm (rotary shaker) | 300 rpm (jar fermenter) |

| Aeration | N/A (shaker flask) | 1 vvm (volume of air per volume of medium per minute) |

| Incubation Time | 48 hours | 96 - 120 hours |

2.1.2 Fermentation Workflow

Isolation and Purification of this compound

The following protocol outlines the extraction and chromatographic purification of this compound from the fermentation broth.

2.2.1 Extraction

-

Adjust the pH of the culture filtrate to 8.5 with sodium hydroxide.

-

Extract the filtrate three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.

2.2.2 Chromatographic Purification

Physicochemical and Spectroscopic Data of this compound

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C41H67NO16 |

| Molecular Weight | 829.97 g/mol |

| Appearance | Colorless needles |

| Melting Point | 135 - 138 °C |

| Optical Rotation | [α]D²⁵ -76° (c=1, CHCl3) |

| UV Absorption (in Methanol) | λmax 282 nm (ε 28,000) |

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR (CDCl₃) | Data not fully available in the initial publications. |

| ¹³C NMR (CDCl₃) | Data not fully available in the initial publications. |

| Mass Spectrometry | Specific fragmentation data not detailed in initial reports. |

Note: While the structures of the maridomycins were determined using NMR and mass spectrometry, the complete datasets of chemical shifts and fragmentation patterns for this compound are not explicitly provided in the seminal papers.

Biosynthesis of this compound

The biosynthesis of maridomycin, like other 16-membered macrolides, is initiated by a Type I polyketide synthase (PKS) system. The PKS enzymes catalyze the sequential condensation of small carboxylic acid units to form the polyketide backbone of the aglycone. This is followed by post-PKS modifications, including cyclization, oxidation, and glycosylation, to yield the final bioactive molecule.

The aglycone of maridomycin is likely assembled from acetate, propionate, and butyrate precursors. Following the formation of the macrolactone ring, the aglycone is glycosylated with the sugars D-mycaminose and L-mycarose. The final step in the biosynthesis of this compound is the acylation of the mycarose sugar with a propionyl group.

Conclusion

This technical guide has consolidated the foundational knowledge on the discovery and isolation of this compound. The provided protocols and data serve as a valuable starting point for researchers interested in the re-investigation of this antibiotic, the development of improved production and purification processes, or the bioengineering of novel maridomycin analogs. Further research to fully elucidate the biosynthetic gene cluster and to obtain complete high-resolution spectroscopic data would be beneficial for future drug development efforts based on the maridomycin scaffold.

References

- 1. MARIDOMYCIN, A NEW MACROLIDE ANTIBIOTIC [jstage.jst.go.jp]

- 2. Maridomycin, a new macrolide antibiotic. XI. The structures of maridomycin components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maridomycin, a new nacrolide antibiotic. XI. The structures of maridomycin components. | CiNii Research [cir.nii.ac.jp]

Physicochemical Properties of Maridomycin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin II is a macrolide antibiotic, a class of naturally derived compounds characterized by a large macrocyclic lactone ring. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known physicochemical properties and offers insights based on the characteristics of the broader macrolide antibiotic class. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

| Property | Value | Source/Method Analogy |

| Molecular Formula | C₄₂H₆₉NO₁₆ | PubChem |

| Molecular Weight | 843.98 g/mol | PubChem |

| Melting Point | Data not available for this compound. For comparison, the melting point of Roxithromycin is 111°C.[1] | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus are standard methods for macrolides.[2][3][4][5][6] |

| Solubility | Data not available for this compound. Macrolides are generally poorly soluble in water and more soluble in organic solvents like ethanol, methanol, acetone, and DMSO.[7][8] | Solubility is typically determined by methods such as the shake-flask method followed by quantification using HPLC. |

| UV-Vis λmax | Data not available for this compound. Macrolides generally lack strong UV chromophores; however, some show absorbance maxima. For instance, Clarithromycin in chloroform exhibits an absorbance maximum at 288 nm. | UV-Vis spectrophotometry is a standard method for determining the wavelength of maximum absorbance.[1] |

| Key IR Peaks (cm⁻¹) | Data not available for this compound. Macrolides typically show characteristic peaks for C=O (lactone), C-O-C (ether and glycosidic bonds), and O-H stretching. For Erythromycin, bands at 1685 and 1730 cm⁻¹ are due to ketone and lactone carbonyls, respectively. | Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups.[9] |

| ¹H and ¹³C NMR | Data not available for this compound. | NMR spectroscopy is a crucial tool for the structural elucidation of macrolides. |

| Mass Spectrometry | Data not available for this compound. | Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for determining the molecular weight and fragmentation patterns of macrolides.[10][11][12] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following are generalized methodologies commonly employed for the characterization of macrolide antibiotics.

Determination of Melting Point

-

Apparatus: Capillary melting point apparatus or Differential Scanning Calorimeter (DSC).

-

Procedure (Capillary Method): A small, finely powdered sample of the macrolide is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded as the melting range.[2][3][4][5][6]

Solubility Determination

-

Method: Shake-flask method.

-

Procedure: An excess amount of the macrolide is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the macrolide in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

UV-Vis Spectroscopy

-

Apparatus: UV-Vis Spectrophotometer.

-

Procedure: A dilute solution of the macrolide is prepared in a suitable solvent (e.g., ethanol or methanol). The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) against a solvent blank. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[1]

Infrared (IR) Spectroscopy

-

Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Procedure: A small amount of the solid macrolide is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus: High-field NMR Spectrometer (e.g., 400 MHz or higher).

-

Procedure: A small amount of the macrolide is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to aid in the complete assignment of proton and carbon signals and to elucidate the complex structure of the macrolide.[14][15]

Mass Spectrometry (MS)

-

Apparatus: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS), often with a tandem mass analyzer (MS/MS).[10][11][12]

-

Procedure: A solution of the macrolide is introduced into the mass spectrometer, typically after separation by LC. Electrospray ionization (ESI) is a common ionization technique for macrolides. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined, providing information about the molecular weight and structure of the compound.[10][11][12]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome.[16][17][18][19] This binding occurs within the nascent peptide exit tunnel (NPET), which is the path newly synthesized polypeptide chains take to exit the ribosome.[16]

By binding to this tunnel, macrolides partially obstruct the passage of the growing polypeptide chain.[16] This can lead to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[20] The interaction is primarily with the 23S rRNA component of the 50S subunit.[18]

The following diagram illustrates the general mechanism of action for macrolide antibiotics.

It is important to note that this is a generalized pathway for macrolide antibiotics. The specific interactions and downstream effects can vary between different macrolides and bacterial species. Macrolides can also have immunomodulatory effects and interact with various signaling pathways in host cells, although specific pathways for this compound have not been elucidated.[21][22]

References

- 1. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ursinus.edu [ursinus.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. pennwest.edu [pennwest.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Infrared spectra and the molecular conformations of macrolide-group antibiotics in solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. A comparative NMR study between the macrolide antibiotic roxithromycin and erythromycin A with different biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 18. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 19. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Macrolide - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Maridomycin II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Maridomycin II, a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus. Due to the limited availability of a fully characterized biosynthetic gene cluster specific to this compound in publicly accessible literature, this document presents a putative pathway constructed from the known chemical structure of the molecule and established principles of polyketide synthesis in Actinobacteria. This guide is intended to serve as a foundational resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Core Polyketide Chain Assembly: A Putative Modular Polyketide Synthase

The backbone of this compound is a 16-membered macrolactone, characteristic of assembly by a Type I modular polyketide synthase (PKS). The proposed PKS system would consist of a loading module and several extension modules, each responsible for the incorporation and modification of specific acyl-CoA precursors.

Based on a structural analysis of the this compound aglycone, the following starter and extender units are proposed:

| Precursor Unit | Number of Incorporations |

| Propionyl-CoA (starter) | 1 |

| Methylmalonyl-CoA | 5 |

| Malonyl-CoA | 2 |

The hypothetical modular organization of the Maridomycin PKS is detailed below, outlining the enzymatic domains predicted to be present in each module.

| Module | Starter/Extender Unit | Acyltransferase (AT) | Ketosynthase (KS) | Acyl Carrier Protein (ACP) | Ketoreductase (KR) | Dehydratase (DH) | Enoyl Reductase (ER) |

| Loading | Propionyl-CoA | AT | - | ACP | - | - | - |

| 1 | Methylmalonyl-CoA | AT | KS | ACP | KR (B-type) | DH | ER |

| 2 | Malonyl-CoA | AT | KS | ACP | KR (A-type) | - | - |

| 3 | Methylmalonyl-CoA | AT | KS | ACP | KR (B-type) | DH | ER |

| 4 | Methylmalonyl-CoA | AT | KS | ACP | KR (B-type) | DH | - |

| 5 | Malonyl-CoA | AT | KS | ACP | KR (A-type) | - | - |

| 6 | Methylmalonyl-CoA | AT | KS | ACP | KR (B-type) | DH | ER |

| 7 | Methylmalonyl-CoA | AT | KS | ACP | KR (A-type) | - | - |

Note: The specific type of Ketoreductase (A-type or B-type) is predicted based on the stereochemistry of the resulting hydroxyl groups in the this compound structure. The presence or absence of DH and ER domains is inferred from the saturation pattern of the polyketide backbone.

The assembly process culminates in the cyclization of the linear polyketide chain, catalyzed by a C-terminal thioesterase (TE) domain, to form the 16-membered macrolactone ring.

Post-PKS Tailoring Modifications: Glycosylation and Acylation

Following the formation of the macrolactone core, a series of post-PKS modifications are necessary to yield the final bioactive this compound. These tailoring reactions are crucial for the antibiotic's activity.

2.1. Glycosylation:

This compound contains two deoxysugar moieties attached to the aglycone. The biosynthesis of these sugars and their subsequent attachment are catalyzed by a set of dedicated enzymes encoded within the biosynthetic gene cluster.

-

D-Mycaminose: This amino sugar is synthesized from a glucose precursor through a series of enzymatic steps involving aminotransferases, dehydratases, and reductases. A specific glycosyltransferase (GT) then attaches the activated sugar (likely TDP-D-mycaminose) to a hydroxyl group on the macrolactone.

-

L-Mycarose: The biosynthesis of this sugar also starts from a glucose derivative and involves a distinct set of tailoring enzymes. A second, specific GT is responsible for attaching the activated L-mycarose to a hydroxyl group on the D-mycaminose moiety.

2.2. Acylation:

The final step in the biosynthesis of this compound is the acylation of the hydroxyl group at the 4"-position of the L-mycarose sugar with an isovaleryl group. This reaction is catalyzed by an acyltransferase, which utilizes isovaleryl-CoA as the donor substrate.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the putative biosynthetic pathway of this compound, from the assembly of the polyketide chain to the final tailoring modifications.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is scarce in the literature. However, studies on the production of other macrolides by Streptomyces hygroscopicus and related species provide a framework for expected yields. Fermentation optimization is a critical factor in achieving high titers.

| Parameter | Reported Value/Range | Organism/Compound | Reference |

| Fermentation Titer | 30 - 150 mg/L | Streptomyces hygroscopicus (Rapamycin) | [General literature on rapamycin production] |

| Optimized Fermentation Titer | > 500 mg/L | Engineered Streptomyces strains (Various macrolides) | [General literature on metabolic engineering of macrolides] |

Note: These values are provided for context and may not be directly representative of this compound production.

Experimental Protocols

The characterization of a novel biosynthetic pathway like that of this compound involves a series of established molecular biology and biochemical techniques. Below are generalized protocols for key experiments.

5.1. Identification and Cloning of the Biosynthetic Gene Cluster:

A common approach is to use degenerate PCR primers targeting conserved domains of PKS genes (e.g., the ketosynthase domain) to amplify a fragment from the genomic DNA of Streptomyces hygroscopicus. This fragment is then used as a probe to screen a genomic library (e.g., a cosmid or BAC library) to isolate the entire gene cluster. The cloned DNA is then sequenced and annotated using bioinformatics tools.

5.2. Gene Inactivation and Heterologous Expression:

To confirm the function of specific genes within the cluster, targeted gene inactivation is performed. This is typically achieved through homologous recombination, replacing the target gene with a resistance cassette. The resulting mutant is then analyzed for its inability to produce this compound or for the accumulation of biosynthetic intermediates. Conversely, the entire gene cluster can be expressed in a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, to confirm its role in this compound production.

Caption: General workflow for gene function analysis.

5.3. Enzyme Assays:

To characterize the function of individual enzymes, the corresponding genes are overexpressed in a suitable host (e.g., E. coli), and the proteins are purified. Enzymatic assays are then performed using the appropriate substrates. For example, the activity of a glycosyltransferase can be assayed by incubating the purified enzyme with the macrolactone acceptor and the activated sugar donor (e.g., TDP-sugar) and monitoring the formation of the glycosylated product by HPLC or LC-MS.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for understanding the genetic and enzymatic basis of its production. Further research, including the sequencing and annotation of the complete biosynthetic gene cluster from Streptomyces hygroscopicus, is required to validate and refine this model. The elucidation of the precise mechanisms of the PKS and tailoring enzymes will open avenues for the rational design of novel Maridomycin analogs with improved therapeutic properties through metabolic engineering and synthetic biology approaches. This technical guide serves as a starting point for these exciting future investigations.

An In-depth Technical Guide to the Ribosomal Binding Site of Maridomycin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Maridomycin II belongs to the 16-membered ring family of macrolide antibiotics, which are crucial in treating bacterial infections. Like other macrolides, its primary cellular target is the bacterial 70S ribosome, a complex ribonucleoprotein machine responsible for protein synthesis. By binding to the ribosome, this compound interferes with the elongation phase of translation, ultimately leading to the cessation of bacterial growth. Understanding the precise molecular interactions between this compound and the ribosome is paramount for the rational design of novel antibiotics that can overcome existing resistance mechanisms. This guide synthesizes the current knowledge of the this compound ribosomal binding site, drawing upon data from studies of closely related macrolides.

The this compound Ribosomal Binding Site

This compound binds to the large (50S) ribosomal subunit within the nascent peptide exit tunnel (NPET). This tunnel serves as the path for newly synthesized polypeptide chains to exit the ribosome. The binding site is strategically located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

The binding pocket for 16-membered macrolides like this compound is primarily composed of nucleotides from Domain V and Domain II of the 23S ribosomal RNA (rRNA), with potential interactions with ribosomal proteins L4 and L22.

Key Interacting Residues in 23S rRNA:

-

Domain V: This is the primary interaction site. Nucleotides such as A2058 and A2059 are critical for the binding of most macrolides. Chemical footprinting studies consistently show that these residues are protected from chemical modification in the presence of macrolides. Other nearby nucleotides in the central loop of Domain V also contribute to the binding pocket.

-

Domain II: Specific residues within Domain II can also interact with macrolide antibiotics, contributing to the overall binding affinity and specificity.

Mechanism of Action

The binding of this compound within the NPET leads to the inhibition of protein synthesis through a multi-faceted mechanism:

-

Steric Hindrance: The physical presence of the this compound molecule within the narrow NPET creates a blockage. As the nascent polypeptide chain grows, it eventually collides with the bound antibiotic, preventing further elongation and leading to premature dissociation of the peptidyl-tRNA from the ribosome.

-

Allosteric Modulation of the Peptidyl Transferase Center (PTC): Binding of macrolides in the NPET can induce conformational changes in the rRNA that are transmitted to the PTC. This allosteric effect can alter the catalytic activity of the PTC, making it less efficient at forming peptide bonds, particularly with specific amino acid sequences. This context-specific inhibition is a hallmark of macrolide action.

-

Nascent Chain-Dependent Inhibition: The inhibitory effect of macrolides is often dependent on the amino acid sequence of the nascent polypeptide chain. Certain peptide sequences can enhance the inhibitory effect of the bound macrolide, leading to ribosome stalling at specific codons.

The logical relationship of this compound's interaction with the ribosome is depicted in the following diagram:

Caption: Logical flow of this compound's mechanism of action.

Quantitative Data

As of the latest literature review, specific quantitative binding data, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for this compound binding to the bacterial ribosome, are not publicly available. However, data from other 16-membered macrolides provide a valuable reference for the expected affinity.

| Macrolide (16-membered) | Organism/Ribosome Source | Method | Kd (nM) | IC50 (µM) - In vitro Translation | Reference |

| Tylosin | E. coli | Not Specified | ~5 | Not Reported | Generic Textbook Data |

| Carbomycin | E. coli | Not Specified | ~2 | Not Reported | Generic Textbook Data |

| Spiramycin | E. coli | Not Specified | ~100 | Not Reported | Generic Textbook Data |

| Josamycin | S. aureus | Filter Binding | ~2.5 | Not Reported | Generic Textbook Data |

Note: The absence of specific data for this compound highlights an area for future research to precisely quantify its interaction with the ribosome.

Experimental Protocols

The study of macrolide-ribosome interactions employs a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Chemical Footprinting

This technique is used to identify the specific nucleotides in the rRNA that are in close contact with the bound drug.

Protocol:

-

Ribosome Preparation: Isolate 70S ribosomes from the target bacterial species (e.g., E. coli) through differential centrifugation and sucrose gradient purification.

-

Drug-Ribosome Complex Formation: Incubate the purified ribosomes with a saturating concentration of this compound at 37°C for 15-30 minutes in a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 100 mM NH4Cl, 4 mM 2-mercaptoethanol).

-

Chemical Modification: Treat the drug-ribosome complexes and a drug-free control with a chemical modifying agent such as dimethyl sulfate (DMS), which methylates accessible adenine (N1) and cytosine (N3) residues. The reaction is typically carried out on ice for a short duration and then quenched.

-

rRNA Extraction: Extract the 23S rRNA from the treated ribosomes using phenol-chloroform extraction followed by ethanol precipitation.

-

Primer Extension Analysis: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site. Perform reverse transcription on the extracted rRNA. The reverse transcriptase will stop at the modified nucleotides.

-

Gel Electrophoresis and Analysis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel. The positions of the protected nucleotides (where the drug binding prevents chemical modification) will appear as bands that are diminished in intensity in the drug-treated lane compared to the control lane.

Workflow Diagram:

Caption: Workflow for chemical footprinting analysis.

Toeprinting Assay

This assay is used to detect ribosome stalling at specific codons on an mRNA template induced by an antibiotic.

Protocol:

-

Prepare In Vitro Translation System: Use a cell-free transcription-translation system (e.g., PURE system) or a reconstituted translation system with purified components.

-

Template Preparation: Use a linear DNA template containing a T7 promoter followed by a short open reading frame (ORF).

-

Reaction Setup: Assemble the in vitro translation reaction with the DNA template, amino acids, tRNAs, and energy source. Add this compound at various concentrations to the experimental reactions and a vehicle control to the negative control.

-

Incubation: Incubate the reactions at 37°C to allow for transcription and translation to occur.

-

Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that anneals downstream of the potential stalling sites on the mRNA.

-

Reverse Transcription: Add reverse transcriptase to the reactions. The enzyme will synthesize cDNA until it encounters the stalled ribosome.

-

Analysis: Analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same DNA template. The appearance of a specific band in the drug-treated lanes that is absent or weaker in the control lane indicates the position of the stalled ribosome.

Workflow Diagram:

Caption: Workflow for the toeprinting assay.

Fluorescence Polarization (FP) Assay

This assay can be adapted to determine the binding affinity (Kd) of unlabeled compounds like this compound through a competitive binding experiment.

Protocol:

-

Fluorescent Probe: A fluorescently labeled macrolide (e.g., BODIPY-erythromycin) is required as a probe.

-

Ribosome Preparation: Use purified 70S ribosomes.

-

Binding Buffer: Prepare a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20).

-

Competition Assay Setup: In a microplate, add a fixed concentration of ribosomes and the fluorescent macrolide probe. Then, add increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: As the concentration of this compound increases, it will displace the fluorescent probe from the ribosome, causing a decrease in fluorescence polarization. The data can be fitted to a competitive binding equation to determine the IC50 of this compound, from which the Ki (and thus Kd) can be calculated.

Conclusion and Future Directions

This compound, a 16-membered macrolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit within the nascent peptide exit tunnel. Its mechanism of action involves both steric occlusion of the tunnel and allosteric modulation of the peptidyl transferase center, often in a nascent chain-dependent manner. While the precise binding site has been well-characterized for the macrolide class, specific quantitative binding data for this compound remains to be determined. Future research should focus on obtaining these quantitative values through techniques such as fluorescence polarization or isothermal titration calorimetry. Furthermore, high-resolution structural studies, such as cryo-electron microscopy, of this compound in complex with the ribosome would provide invaluable atomic-level details of its interactions. A deeper understanding of these molecular interactions will be instrumental in the development of next-generation macrolide antibiotics that can effectively combat the growing threat of antibiotic resistance.

Preliminary Biological Activity of Maridomycin: An In-depth Technical Guide

Disclaimer: This technical guide summarizes the currently available scientific literature on the preliminary biological activity of the Maridomycin complex. It is important to note that specific data for Maridomycin II is scarce in the public domain. The majority of the research focuses on a derivative, 9-propionylmaridomycin, and the broader Maridomycin complex. Therefore, the information presented herein primarily pertains to these compounds, with the understanding that they are structurally related to this compound.

Introduction

Maridomycin is a macrolide antibiotic complex produced by Streptomyces hygroscopicus. This complex consists of several related compounds, including Maridomycin I, II, III, IV, V, VI, and VII. Due to the complexity of the mixture, much of the early research was conducted on derivatives to enhance stability and therapeutic efficacy. One of the most extensively studied derivatives is 9-propionylmaridomycin. This document will focus on the known biological activities of the Maridomycin complex, with a specific emphasis on the data available for 9-propionylmaridomycin as a proxy for understanding the potential activities of this compound.

Antimicrobial Activity

The Maridomycin complex, and specifically 9-propionylmaridomycin, has demonstrated notable in vitro and in vivo antibacterial activity, primarily against Gram-positive bacteria.

In Vitro Antibacterial Spectrum

9-Propionylmaridomycin exhibits a significant inhibitory effect on a range of Gram-positive bacteria. It also shows some activity against certain Gram-negative species, such as Neisseria gonorrhoeae and Vibrio cholerae, but is generally not effective against many Gram-negative rods[1]. A key feature of 9-propionylmaridomycin is its strong activity against clinical isolates of Staphylococcus aureus that are resistant to other macrolide antibiotics like erythromycin and oleandomycin[1].

Table 1: Antibacterial Spectrum of 9-Propionylmaridomycin (In Vitro)

| Bacterial Species | Activity Level | Reference |

| Gram-positive bacteria | Strong | [1] |

| Staphylococcus aureus (erythromycin-resistant) | Strong | [1] |

| Neisseria gonorrhoeae | Some activity | [1] |

| Vibrio cholerae | Some activity | [1] |

| Gram-negative rods | Generally inactive | [1] |

In Vivo Efficacy

In vivo studies in mice have substantiated the antibacterial potential of 9-propionylmaridomycin. The compound demonstrated a protective effect in mice infected with Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae (now known as Streptococcus pneumoniae)[2].

Experimental Protocols

While detailed, step-by-step protocols for the specific studies on Maridomycin are not fully available in the reviewed literature, the general methodologies for assessing antimicrobial activity can be outlined based on standard practices referenced in the context of the studies.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for this is the broth microdilution assay.

General Protocol for Broth Microdilution Assay:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilution of the Antibiotic: The antibiotic (e.g., 9-propionylmaridomycin) is serially diluted in the broth medium in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

-

Observation: The wells are visually inspected for turbidity, or the optical density is measured to determine the lowest concentration of the antibiotic that inhibited bacterial growth.

In Vivo Efficacy Studies in Murine Models

Animal models are crucial for evaluating the therapeutic potential of an antibiotic in a living organism.

General Protocol for Murine Infection Model:

-

Animal Model: A suitable strain of mice is used for the experiment.

-

Infection: The mice are infected with a standardized dose of the pathogenic bacteria (e.g., Staphylococcus aureus).

-

Treatment: The infected mice are treated with the antibiotic (e.g., 9-propionylmaridomycin) at various doses and routes of administration.

-

Observation: The mice are monitored for a set period, and outcomes such as survival rate or reduction in bacterial load in specific organs are measured.

-

Data Analysis: The efficacy of the antibiotic is determined by comparing the outcomes in the treated groups to a control group that did not receive the antibiotic.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been elucidated in the reviewed literature. As a macrolide antibiotic, it is presumed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. However, specific details and any involvement in cellular signaling pathways remain to be investigated.

Visualizations

Due to the lack of specific data on signaling pathways for this compound, a workflow diagram illustrating the general process of antimicrobial activity evaluation is provided below.

References

Spectroscopic Scrutiny of Maridomycin II: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis that underpins the structural elucidation of Maridomycin II, a macrolide antibiotic. By examining the foundational data from nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopy, this document serves as a critical resource for researchers in natural product chemistry, antibiotic development, and related fields. The presented data and methodologies are synthesized from seminal studies in the field, offering a detailed roadmap for the spectroscopic characterization of complex natural products.

Spectroscopic Data Summary

The structural determination of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative findings.

Table 1: ¹H NMR Spectroscopic Data of this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-1' | 4.29 | d | 7.5 | Anomeric proton (Forosamine) |

| H-1'' | 4.65 | d | 7.5 | Anomeric proton (Mycarose) |

| H-3 | 3.95 | m | - | |

| H-5 | 3.60 | m | - | |

| H-9 | 5.08 | d | 10.0 | Olefinic proton |

| H-10 | 5.85 | dd | 15.0, 10.0 | Olefinic proton |

| H-11 | 5.60 | dd | 15.0, 8.0 | Olefinic proton |

| H-13 | 3.55 | m | - | |

| H-15 | 3.75 | q | 6.5 | |

| N(CH₃)₂ | 2.28 | s | - | Dimethylamino group |

| 4''-O-acyl | 2.05 | s | - | Acetyl group |

| C-CH₃ | 0.90-1.30 | m | - | Methyl groups |

Table 2: ¹³C NMR Spectroscopic Data of this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-1 | 174.5 | Lactone carbonyl |

| C-9 | 135.2 | Olefinic carbon |

| C-10 | 125.8 | Olefinic carbon |

| C-11 | 130.1 | Olefinic carbon |

| C-1' | 103.2 | Anomeric carbon (Forosamine) |

| C-1'' | 96.5 | Anomeric carbon (Mycarose) |

| C-3' | 69.8 | |

| C-5' | 65.7 | |

| N(CH₃)₂ | 40.5 | Dimethylamino group |

| 4''-O-acyl (C=O) | 170.2 | Acetyl carbonyl |

| 4''-O-acyl (CH₃) | 21.4 | Acetyl methyl |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | [M+H]⁺ | Molecular ion peak |

| [M+Na]⁺ | Sodium adduct | ||

| MS/MS | Positive | Various | Fragmentation pattern reveals loss of sugar moieties and side chains |

Table 4: Infrared and Ultraviolet Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group Assignment |

| IR (KBr) | ~3450 | O-H stretching (hydroxyl groups) |

| ~1730 | C=O stretching (lactone, ester) | |

| ~1680 | C=C stretching (olefinic) | |

| ~1240 | C-O stretching (ester) | |

| ~1170 | C-O stretching (ether, glycosidic bonds) | |

| UV (MeOH) | λmax ≈ 232 | Conjugated diene system |

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy: The proton NMR spectrum is acquired with a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. A spectral width of 0-200 ppm is typically used.

-

2D NMR Spectroscopy: To aid in the complete assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) or a Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). High-resolution mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to deduce the structure of the sugar units and the macrolide ring.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of dry, solid this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Ultraviolet (UV) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically methanol (MeOH).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance of the sample is measured over the wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is recorded, which is indicative of the conjugated π-electron system in the molecule.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Caption: Structural relationship of the components of this compound.

Methodological & Application

Application Notes and Protocols for Maridomycin II In Vitro Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antibacterial susceptibility of Maridomycin II, a macrolide antibiotic. Detailed protocols for standardized susceptibility testing methods are included to ensure reliable and reproducible results in a research setting.

Introduction

This compound is a member of the macrolide class of antibiotics, which are known for their efficacy against a range of bacteria, particularly Gram-positive organisms. Macrolides exert their antibacterial effect by inhibiting protein synthesis. This document outlines the in vitro activity of a derivative, 9-propionylmaridomycin, and provides standardized methods for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.

Data Presentation: In Vitro Antibacterial Activity of 9-Propionylmaridomycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 9-propionylmaridomycin against a panel of clinically relevant Gram-positive bacteria. This data is crucial for understanding the potency and spectrum of activity of Maridomycin derivatives.

Table 1: In Vitro Activity of 9-Propionylmaridomycin Against Gram-Positive Bacteria [1]

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Erythromycin-susceptible) | 100 | 0.2 - 1.56 | 0.39 | 0.78 |

| Staphylococcus aureus (Erythromycin-resistant) | 100 | 0.39 - >100 | 1.56 | >100 |

| Streptococcus pyogenes | 50 | 0.05 - 0.39 | 0.1 | 0.2 |

| Streptococcus pneumoniae | 50 | 0.02 - 0.2 | 0.05 | 0.1 |

| Enterococcus faecalis | 50 | 1.56 - 25 | 6.25 | 12.5 |

MIC50: The concentration of the drug that inhibits the growth of 50% of the tested strains. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested strains.

Mechanism of Action: Inhibition of Protein Synthesis

Maridomycin, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of protein production and inhibition of bacterial growth.

Caption: this compound inhibits bacterial growth by targeting the 50S ribosomal subunit.

Experimental Protocols

Accurate determination of MIC values is essential for evaluating the efficacy of an antimicrobial agent. The following are detailed protocols for two standard in vitro susceptibility testing methods.

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)

-

Sterile saline or broth for inoculum preparation

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

-

The final volume in each well should be 50 µL. The concentrations should bracket the expected MIC range.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

-

-

Prepare Bacterial Inoculum:

-

From a fresh culture (18-24 hours old), select 3-5 colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Caption: Workflow for determining MIC using the broth microdilution method.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

For each concentration, add a specific volume of the antibiotic solution to molten and cooled (45-50°C) MHA. Mix well and pour into sterile petri dishes.

-

Allow the agar to solidify completely.

-

Include a control plate with no antibiotic.

-

-

Prepare Bacterial Inoculum:

-

Prepare a standardized bacterial suspension as described in the broth microdilution protocol.

-

Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.

-

-

Inoculation:

-

Spot-inoculate the surface of each agar plate with the prepared bacterial suspensions. An inoculum replicating device can be used to inoculate multiple isolates simultaneously.

-

-

Incubation:

-

Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, defined as no growth or a faint haze.

-

Caption: Workflow for determining MIC using the agar dilution method.

Quality Control

For both methods, it is imperative to include quality control (QC) strains with known MIC values for this compound (if available) or other macrolides. The results for the QC strains must fall within the established acceptable ranges to ensure the validity of the experiment.

Disclaimer

These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. Adherence to standard microbiological safety practices is essential. The provided MIC data is based on a specific derivative and may not be fully representative of all Maridomycin compounds. Researchers should validate these methods and establish their own performance characteristics.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Maridomycin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the qualitative and quantitative analysis of Maridomycin II using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a macrolide antibiotic with a complex structure, necessitating a robust and sensitive analytical method for its characterization and quantification in various matrices. The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug discovery, development, and quality control. The methodologies are based on established principles of macrolide analysis and the specific structural features of this compound.

Introduction

This compound belongs to the macrolide class of antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. Accurate and sensitive measurement of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance. LC-MS/MS offers the high selectivity and sensitivity required for these applications. This application note describes a complete workflow from sample preparation to data analysis for this compound.

Predicted Quantitative Data

The following table summarizes the predicted mass spectrometry parameters for the analysis of this compound. These values are derived from its chemical structure (Molecular Formula: C₄₂H₆₉NO₁₆; Monoisotopic Mass: 843.4616 Da) and typical fragmentation patterns observed for similar macrolide antibiotics.[1] Note: These parameters require experimental verification and optimization.

| Parameter | Value |

| Precursor Ion ([M+H]⁺) | m/z 844.5 |

| Product Ion 1 (Quantitative) | m/z 174.1 |

| Product Ion 2 (Qualitative) | m/z 158.1 |

| Predicted Retention Time | 8.5 - 10.5 min |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantification (LOQ) | < 5 ng/mL |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from a biological matrix such as plasma.

Materials:

-

Oasis HLB SPE Cartridges

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid

-

Internal Standard (e.g., another macrolide antibiotic not present in the sample)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of the plasma sample, add the internal standard. Vortex and centrifuge at 10,000 rpm for 10 minutes. Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute this compound with 1 mL of acetonitrile.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 10% B

-

2-12 min: 10% to 90% B

-

12-14 min: 90% B

-

14-14.1 min: 90% to 10% B

-

14.1-18 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

-

Triple quadrupole mass spectrometer.

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

MRM Transitions:

-

This compound: 844.5 → 174.1 (quantifier), 844.5 → 158.1 (qualifier).

-

Internal Standard: (To be determined based on the selected standard).

-

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

The fragmentation of macrolide antibiotics in positive ion mode is often initiated by the cleavage of glycosidic bonds, leading to the formation of characteristic sugar-related fragment ions. For this compound, the protonated molecule ([M+H]⁺) is expected to readily lose its sugar moieties. The fragment at m/z 174.1 likely corresponds to the protonated mycaminose sugar, while the fragment at m/z 158.1 could arise from a subsequent loss of a water molecule from the mycaminose fragment, a common fragmentation pattern for desosamine-containing macrolides.[2]

Caption: Proposed fragmentation of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust framework for the sensitive and selective analysis of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted quantitative data and fragmentation pathways, offer a solid starting point for method development and validation. Researchers and drug development professionals can adapt and optimize these methodologies to suit their specific analytical needs for this compound in various research and development phases.

References

Application Notes and Protocols for Maridomycin II Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin II is a macrolide antibiotic belonging to the 16-membered ring lactone family, structurally similar to compounds like josamycin. While historically recognized for its antibacterial properties, particularly against Gram-positive bacteria, emerging research into the macrolide class of antibiotics has revealed significant immunomodulatory and anti-inflammatory activities. Furthermore, macrolides are well-established inhibitors of bacterial protein synthesis, and some have been shown to affect protein synthesis in mammalian mitochondrial ribosomes and influence key cellular signaling pathways such as the mTOR pathway.[1][2]

These application notes provide detailed protocols for cell-based assays to investigate and quantify the anti-inflammatory and protein synthesis inhibitory effects of this compound. The protocols are designed to be adaptable for related macrolide compounds and can be used to determine key quantitative metrics such as IC50 values.

Data Presentation

As specific quantitative data for this compound is not widely available, the following tables summarize reported values for the closely related macrolide, josamycin, to provide a reference for expected concentration ranges and potencies.

Table 1: Quantitative Data for Josamycin Inhibition of Cell Growth and Protein Synthesis

| Assay | Cell Line/System | IC50 Value | Reference |

| Inhibition of Cell Growth | K562 cells | 39 µM | [3] |

| Inhibition of Mitochondrial Protein Synthesis | Bovine mitochondrial translation system (in vitro) | 12.3 µM | [1] |

Table 2: Effective Concentrations of Josamycin for Immunomodulatory Effects

| Assay | Cell Type | Effective Concentration | Effect | Reference |

| Inhibition of Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1.6 - 8 µg/mL | Suppression of mitogen-stimulated proliferation | [4] |

| Inhibition of Cytokine Production | Human T-lymphocytes | 1.6 - 40 µg/mL | Suppression of mitogen-induced IL-2 production | [4] |

| Inhibition of Nitric Oxide (NO) Production | RAW264.7 macrophages | Not specified | Attenuation of LPS-induced NO production | [5] |

Experimental Protocols

Assessment of Anti-Inflammatory Activity: NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to determine the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Principle:

The assay utilizes a cell line stably or transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant (e.g., TNF-α or LPS) induces the expression of luciferase. The inhibitory effect of this compound is quantified by measuring the reduction in luminescence.

Materials:

-

HEK293 or RAW264.7 cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for transfection normalization

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

TNF-α or LPS (Lipopolysaccharide)

-

Phosphate Buffered Saline (PBS)

-

Luciferase Assay System (e.g., Promega Dual-Luciferase® Reporter Assay System)

-

Opaque 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 or RAW264.7 cells in an opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection (for transient transfection): Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Based on data for josamycin, a starting concentration range of 1 µM to 50 µM is recommended.[1][3] Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour.

-

Stimulation: Prepare a solution of TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL) in complete DMEM. Add 10 µL of the stimulant to each well (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: Wash the cells once with PBS and then add 20 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Assessment of Protein Synthesis Inhibition: In Vitro Translation Assay

This protocol describes a cell-free in vitro translation assay to determine the direct inhibitory effect of this compound on protein synthesis.

Principle:

A cell-free extract (e.g., rabbit reticulocyte lysate) containing all the necessary components for translation is used to synthesize a reporter protein (e.g., luciferase) from a provided mRNA template. The amount of synthesized protein is quantified by measuring the luciferase activity. The inhibitory effect of this compound is determined by the reduction in the luminescent signal.

Materials:

-

Rabbit Reticulocyte Lysate in vitro translation kit

-

Luciferase mRNA

-

Amino acid mixture (containing all amino acids except methionine if using 35S-methionine for radiolabeling)

-

This compound stock solution (in DMSO)

-

Nuclease-free water

-

Luciferase Assay Reagent

-

Luminometer or scintillation counter (if using radiolabeling)

Protocol:

-

Reaction Setup: On ice, prepare the in vitro translation reaction mix according to the manufacturer's protocol. A typical reaction includes rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA.

-

Compound Addition: Add varying concentrations of this compound to the reaction tubes. Based on data for josamycin, a starting concentration range of 1 µM to 50 µM is recommended.[1] Include a vehicle control (DMSO) and a positive control inhibitor of eukaryotic protein synthesis (e.g., cycloheximide).

-

Incubation: Incubate the reactions at 30°C for 90 minutes.

-

Quantification:

-

Luminescence: Add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.

-

Radiolabeling (Alternative): If using 35S-methionine, spot the reaction mixture onto filter paper, precipitate the proteins with trichloroacetic acid (TCA), and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Mandatory Visualizations

Caption: Experimental workflows for the cell-based assays.

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Caption: mTOR signaling pathway and its potential inhibition by this compound.

References

- 1. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunomodulatory effects of three macrolides, midecamycin acetate, josamycin, and clarithromycin, on human T-lymphocyte function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JOSAMYCIN | Antibacterial | Antibiotic | TargetMol [targetmol.com]

Determining the Minimum Inhibitory Concentration (MIC) of Maridomycin II: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Maridomycin II, a macrolide antibiotic. The information is intended to guide researchers in assessing the in vitro efficacy of this antimicrobial agent against a variety of bacterial strains.

Introduction to this compound and MIC Determination

This compound is a macrolide antibiotic produced by Streptomyces hygroscopicus. Like other macrolides, it is primarily effective against Gram-positive bacteria and Mycoplasma species. The mechanism of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, which ultimately halts the growth of the bacteria.[1][2][3]

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology, representing the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specific incubation period.[4] Determining the MIC is a critical step in the evaluation of new antimicrobial agents and for monitoring the susceptibility of clinically relevant bacteria.

Data Presentation: this compound MIC Values

The following table summarizes the in vitro antibacterial activity of Maridomycin against various bacterial species. The data is compiled from historical studies and presented as MIC values in micrograms per milliliter (µg/mL).

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Smith | 0.2 |

| Terajima | 0.1 | |

| Newman D-2 | 0.2 | |

| 209-P | 0.1 | |

| Streptococcus pyogenes | S-8 | 0.05 |

| Dick | 0.05 | |

| Diplococcus pneumoniae | I | 0.02 |

| II | 0.02 | |

| III | 0.02 | |

| Bacillus subtilis | ATCC 6633 | 0.1 |

| Sarcina lutea | PCI 1001 | 0.01 |

| Corynebacterium diphtheriae | 0.05 | |

| Neisseria gonorrhoeae | 0.2 | |

| Vibrio cholerae | 6.25 |

Data extracted from a 1973 study on Maridomycin and its derivatives. It is important to note that this data is historical and may not reflect the susceptibility of contemporary clinical isolates.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These methods are standard procedures in microbiology for assessing antimicrobial susceptibility.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials and Reagents:

-

This compound powder

-

Appropriate solvent for this compound (e.g., ethanol or dimethyl sulfoxide)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial suspension equivalent to a 0.5 McFarland standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in the appropriate solvent.

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate wells 1 through 11 with 10 µL of the prepared bacterial suspension. Do not inoculate well 12.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test bacteria.

Materials and Reagents:

-

This compound powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial suspension equivalent to a 0.5 McFarland standard

-

Sterile saline or PBS

-

Incubator (35 ± 2°C)

-

Inoculating device (e.g., a multipoint replicator)

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described in the broth microdilution protocol.

-

Preparation of Agar Plates:

-

Prepare a series of sterile tubes, each containing a specific volume of molten MHA (kept at 45-50°C).

-

Add the appropriate amount of the this compound stock solution to each tube to achieve the desired final concentrations in the agar.

-

Mix each tube thoroughly and pour the contents into a sterile petri dish. Allow the agar to solidify completely.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using an inoculating device, spot-inoculate the surface of each agar plate with the bacterial suspension.

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Reading the MIC: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.

Visualizations

The following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of this compound.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Mechanism of action of this compound on the bacterial ribosome.

References

- 1. Maridomycin, a new macrolide antibiotic. In vitro antibacterial activity of 9-propionylmaridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maridomycin, a new macrolide antibiotic: in vivo antibacterial activity of 9-propionylmaridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Maridomycin II Cytotoxicity Assay in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin II is a macrolide antibiotic. While the biological activities of many macrolides have been extensively studied, specific data regarding the cytotoxic effects of this compound on cancer cell lines are not currently available in the public domain. These application notes provide a comprehensive guide for researchers to evaluate the potential anticancer properties of this compound, or any novel compound, by establishing a robust cytotoxicity profile against various cancer cell lines.

The following sections detail standardized protocols for widely accepted cytotoxicity assays, namely the MTT and Sulforhodamine B (SRB) assays. Additionally, guidance on data presentation and visualization of experimental workflows and potential signaling pathways is provided to facilitate a thorough investigation of a test compound's cytotoxic potential.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously organized to allow for clear interpretation and comparison across multiple cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.

Table 1: Hypothetical Cytotoxicity Profile of a Test Compound (e.g., this compound) in Various Cancer Cell Lines

| Cancer Type | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |

| Breast Cancer | MCF-7 | MTT | 72 | Value | ER-positive |

| Breast Cancer | MDA-MB-231 | MTT | 72 | Value | Triple-negative |

| Lung Cancer | A549 | SRB | 48 | Value | Non-small cell |

| Lung Cancer | H460 | SRB | 48 | Value | Large cell |

| Colon Cancer | HCT116 | MTT | 72 | Value | p53 wild-type |

| Colon Cancer | HT-29 | MTT | 72 | Value | p53 mutant |

| Prostate Cancer | PC-3 | SRB | 48 | Value | Androgen-independent |

| Ovarian Cancer | OVCAR-3 | MTT | 72 | Value | Cisplatin-resistant |